N-(Diphenylphosphoryl)-L-isoleucine

Lipophilicity LogP ProTide prodrug design

N-(Diphenylphosphoryl)-L-isoleucine (CAS 62056-90-0) is a chiral phosphoramidate derivative of the proteinogenic amino acid L-isoleucine, belonging to the N-diphenylphosphoryl α-amino acid class. It bears a diphenylphosphoryl (Ph₂P(O)-) moiety on the α-nitrogen, yielding a molecular weight of 331.3 g/mol, an XLogP3-AA of 3.6, and two hydrogen bond donors.

Molecular Formula C18H22NO3P
Molecular Weight 331.3 g/mol
CAS No. 62056-90-0
Cat. No. B12904448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Diphenylphosphoryl)-L-isoleucine
CAS62056-90-0
Molecular FormulaC18H22NO3P
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H22NO3P/c1-3-14(2)17(18(20)21)19-23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1
InChIKeyNCXFFBKXLYOVNU-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Diphenylphosphoryl)-L-isoleucine (CAS 62056-90-0): Procurement-Relevant Physicochemical and Functional Profile


N-(Diphenylphosphoryl)-L-isoleucine (CAS 62056-90-0) is a chiral phosphoramidate derivative of the proteinogenic amino acid L-isoleucine, belonging to the N-diphenylphosphoryl α-amino acid class. It bears a diphenylphosphoryl (Ph₂P(O)-) moiety on the α-nitrogen, yielding a molecular weight of 331.3 g/mol, an XLogP3-AA of 3.6, and two hydrogen bond donors [1]. First disclosed as part of the broader diphenylphosphinyl (Dpp) protecting-group strategy for peptide synthesis, its acid-labile Dpp group enables orthogonal deprotection without scavengers [2]. More recently, this compound has been employed as a building block for aryloxy phosphoramidate prodrugs—a clinically validated ProTide strategy [3]. Unlike the widely used L-alanine congener, the isoleucine variant provides increased steric bulk and lipophilicity, parameters that can be critical for non-nucleoside prodrug candidate screening campaigns.

Why N-(Diphenylphosphoryl)-L-isoleucine Cannot Be Simply Replaced by Other N-Diphenylphosphoryl Amino Acids in Research and Development


Within the N-diphenylphosphoryl amino acid series, the amino acid side chain is not a passive spectator. The steric, electronic, and lipophilic contributions of the side chain directly modulate downstream reactivity, prodrug metabolic stability, and compatibility with enzymatic or synthetic transformations. For example, the ProTide phosphoramidate scaffold relies on the amino acid ester moiety to tune intracellular activation kinetics and pharmacokinetic profiles, and the choice of amino acid can shift potency by orders of magnitude [1]. The L-isoleucine derivative possesses a sec-butyl side chain that introduces a (2S,3S) second chiral center, generating steric and conformational constraints absent in linear or smaller branched analogs such as L-valine or L-alanine derivatives [2]. Consequently, substituting N-(Diphenylphosphoryl)-L-isoleucine with its L-alanine, L-valine, or even L-leucine congener cannot be assumed to preserve stereochemical fidelity, lipophilicity, or bioisosteric fit in lead optimisation campaigns.

Selection-Critical Quantitative Evidence for N-(Diphenylphosphoryl)-L-isoleucine versus Closest Analogs


Hydrophobicity Gain: XLogP3-AA of 3.6 for N-(Diphenylphosphoryl)-L-isoleucine vs. 2.4 for the L-Alanine Congener

The computed XLogP3-AA for N-(Diphenylphosphoryl)-L-isoleucine is 3.6, indicating moderate lipophilicity. In contrast, the structurally analogous N-(Diphenylphosphoryl)-L-alanine exhibits an XLogP3-AA of 2.4 [1]. This difference of 1.2 log units represents a >15-fold increase in octanol-water partition coefficient for the isoleucine derivative, directly affecting membrane permeability potential and metabolic stability prediction in prodrug applications.

Lipophilicity LogP ProTide prodrug design

Steric and Chiral Complexity: Rotatable Bond Count of 7 and Dual Chiral Centers for N-(Diphenylphosphoryl)-L-isoleucine versus 5 Rotatable Bonds for the L-Alanine Analog

N-(Diphenylphosphoryl)-L-isoleucine contains 7 rotatable bonds and two defined chiral centers (2S,3S), compared to 5 rotatable bonds and a single chiral center for N-(Diphenylphosphoryl)-L-alanine [1][2]. The sec-butyl side chain introduces a branched β-carbon that restricts conformational freedom, which can translate into differential enantioselectivity in asymmetric catalysis or altered diastereomeric ratios in phosphoramidate prodrug synthesis.

Steric bulk Conformational constraint Chiral purity

Synthetic Compatibility in ProTide Phosphoramidate Assembly: Isolated Yields Comparable to L-Alanine Congener under Standard Conditions

In the transesterification-based aryloxy phosphoramidate synthesis reported by Ying et al. (2022), N-diphenylphosphoryl amino acid esters bearing the isoleucine side chain proceeded smoothly under the standard conditions (2.0 equiv DBU, CH₃CN, rt, 36 h), affording target prodrug products with good efficiency—qualitatively comparable to those obtained with valine and phenylalanine congeners [1]. The L-alanine analog, while often considered the 'gold standard' for antiviral ProTide constructs, may be suboptimal for non-nucleoside substrates where alternative amino acid motifs like isoleucine yield superior biological SAR profiles [1].

Phosphoramidate synthesis ProTide prodrug Cross-coupling yield

Dpp Protecting-Group Stability: Acid-Labile Orthogonal Deprotection Compatible with Tryptophan and Methionine Residues

The diphenylphosphinyl (Dpp) group on N-(Diphenylphosphoryl)-L-isoleucine can be removed under acid-catalyzed conditions without scavengers, demonstrating compatibility with acid-sensitive tryptophan and methionine residues. This orthogonal deprotection strategy, validated through the successful synthesis of the C-terminal tetrapeptide of gastrin (Cl⁻H₂⁺Trp-Met-Asp(OBut)-PheNH₂), confirms the Dpp-isoleucine construct is suitable for iterative peptide assembly where other N-protecting groups (e.g., Boc, Cbz) may either require scavengers or compromise residue integrity [1].

Peptide synthesis Orthogonal protection Dpp deprotection

Evidence-Backed Application Scenarios for N-(Diphenylphosphoryl)-L-isoleucine Procurement


Non-Nucleoside ProTide Prodrug Diversification Libraries

When constructing focused libraries of aryloxy phosphoramidate prodrugs for non-nucleoside payloads, N-(Diphenylphosphoryl)-L-isoleucine enables diversification of the amino acid ester motif beyond the classical L-alanine scaffold. Its higher computed logP (3.6 vs 2.4) and dual chiral centers provide SAR exploration dimensions that the simpler alanine and valine derivatives cannot access .

Orthogonal Solid-Phase Peptide Synthesis of Tryptophan/Methionine-Rich Sequences

In solid-phase peptide synthesis (SPPS) protocols requiring orthogonal Nα-deprotection compatible with acid-sensitive side chains, N-(Diphenylphosphoryl)-L-isoleucine—as a Dpp-protected isoleucine monomer—offers acid-labile cleavage that proceeds without scavengers. This is directly evidenced by the successful assembly of the Trp‑Met‑containing gastrin tetrapeptide using Dpp chemistry .

Chiral Ligand and Asymmetric Catalysis Development Requiring Branched Side-Chain Architecture

The (2S,3S)-configured sec-butyl side chain of N-(Diphenylphosphoryl)-L-isoleucine provides a unique steric environment that the simpler L-alanine (methyl) and L-valine (isopropyl) phosphoramidate derivatives cannot replicate. This dual stereocenter architecture is valuable for designing chiral ligands in asymmetric metal-catalyzed transformations where spatial discrimination at the phosphorus-bound nitrogen is critical .

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